Cas no 1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
The compound 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)- is a structurally complex heterocyclic molecule featuring a fused benzodioxolo-quinoline framework. Its stereospecific (7aR) configuration ensures precise chirality, making it valuable for applications in asymmetric synthesis and medicinal chemistry. The rigid polycyclic structure enhances stability, while the embedded benzodioxole moiety may contribute to unique electronic properties. This compound serves as a versatile intermediate in the development of pharmacologically active agents, particularly in CNS-targeted research. Its high purity and defined stereochemistry support reproducibility in advanced synthetic pathways. Suitable for specialized organic synthesis, it meets rigorous standards for research in drug discovery and material science.
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- structure](https://ja.kuujia.com/scimg/cas/1862-41-5x500.png)
1862-41-5 structure
商品名:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 化学的及び物理的性質
名前と識別子
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
- Anonaine
- (7aR)-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-, (R)-
- Anonain
- (-)-annonaine
- (R)-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- [7aR,(-)]-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- BDBM50202322
- C09339
- HY-N7227
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)-
- 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- AKOS040760272
- A904439
- (12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- SCHEMBL15800856
- 1862-41-5
- DTXSID00171865
- (-)-Anonaine
- (R)-6,7,7a,8-Tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
- E88868
- CHEBI:76
- CS-0106667
- Q15410275
- FS-7210
- (R)-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- 3,5-Dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- CHEMBL401798
- ACon1_001472
- SCHEMBL15800852
- NCGC00180471-01
- 1,2-Methylenedioxynoraporphine
- FT-0775499
- (R)-Annonaine
- DA-68931
- (12R)-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,14,16,18-hexaene
- DTXCID6094356
- (7aR)-6,7,7a,8-tetrahydro-5H-(1,3)benzodioxolo(6,5,4-de)benzo(g)quinoline
-
- インチ: InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1
- InChIKey: VZTUKBKUWSHDFM-CYBMUJFWSA-N
- ほほえんだ: C1=CC=C2C3C4OCOC=4C=C4CCN[C@H](CC2=C1)C=34
計算された属性
- せいみつぶんしりょう: 265.11035
- どういたいしつりょう: 265.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.294
- ふってん: 444.7°Cat760mmHg
- フラッシュポイント: 177.1°C
- 屈折率: 1.656
- PSA: 30.49
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1393-50 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 50mg |
¥ 13,800 | 2023-07-11 | |
TargetMol Chemicals | TN1393-10 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 10mg |
¥ 7,730 | 2023-07-11 | |
A2B Chem LLC | AD63238-5mg |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- |
1862-41-5 | 99.60% | 5mg |
$753.00 | 2024-01-02 | |
TargetMol Chemicals | TN1393-1 ml * 10 mm |
(-)-Anonaine |
1862-41-5 | 99.60% | 1 ml * 10 mm |
¥ 5800 | 2024-07-20 | |
TargetMol Chemicals | TN1393-1mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 1mg |
¥ 1980 | 2024-07-20 | |
Key Organics Ltd | FS-7210-5mg |
(-)-Anonaine |
1862-41-5 | >95% | 5mg |
£671.72 | 2025-02-09 | |
TargetMol Chemicals | TN1393-50mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 50mg |
¥ 13800 | 2024-07-20 | |
TargetMol Chemicals | TN1393-10mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 10mg |
¥ 6930 | 2024-07-20 | |
TargetMol Chemicals | TN1393-100mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 100mg |
¥ 17500 | 2024-07-20 | |
TargetMol Chemicals | TN1393-1 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 1mg |
¥ 1,980 | 2023-07-11 |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 関連文献
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
3. Phenol oxidation and biosynthesis. Part XV. The biosynthesis of roemerine, anonaine, and mecambrineD. H. R. Barton,D. S. Bhakuni,G. M. Chapman,G. W. Kirby J. Chem. Soc. C 1967 2134
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1992 9 365
-
Oscar Galarce-Bustos,Ma Teresa Fernández-Ponce,Antonio Montes,Clara Pereyra,Lourdes Casas,Casimiro Mantell,Mario Aranda Food Funct. 2020 11 4224
-
7. Index of subjects, 1967
-
Kenneth W. Bentley Nat. Prod. Rep. 1998 15 341
-
D. H. R. Barton,D. S. Bhakuni,G. M. Chapman,G. W. Kirby Chem. Commun. (London) 1966 259
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-) 関連製品
- 475-83-2(Nuciferine)
- 23599-69-1((+)-Norisoboldine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 475-67-2(Isocorydine)
- 28832-07-7(L-Dicentrine)
- 25368-01-8(Litseglutine B)
- 25127-29-1(Crebanine)
- 476-70-0(Boldine)
- 5890-18-6(Laurolitsine)
- 2445794-49-8(2-chloro-N-2-(hydroxymethyl)adamantan-2-ylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1862-41-5)5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-

清らかである:99%
はかる:1mg
価格 ($):422.0